molecular formula C16H17N3O3S2 B2532444 Ethyl 2-(2-(3-(4-methylbenzoyl)thioureido)thiazol-4-yl)acetate CAS No. 431916-22-2

Ethyl 2-(2-(3-(4-methylbenzoyl)thioureido)thiazol-4-yl)acetate

Cat. No. B2532444
CAS RN: 431916-22-2
M. Wt: 363.45
InChI Key: SNJNMUGOMVPSBV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole derivatives like EBTTA often involves complex chemical reactions. Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are known to undergo various chemical reactions, including Co/Mn mediated oxidative coupling reaction with various indole derivatives .


Molecular Structure Analysis

The molecular structure of EBTTA includes a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazole derivatives like EBTTA can undergo a variety of chemical reactions. For instance, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Scientific Research Applications

Heterocyclic Compound Synthesis

Ethyl 2-(2-(3-(4-methylbenzoyl)thioureido)thiazol-4-yl)acetate is involved in the synthesis of various heterocyclic compounds, serving as a key intermediate in the preparation of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. This class of compounds is significant due to their diverse biological and chemical properties, making them useful in various scientific research applications, including material science and drug development (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Microwave-Assisted Synthesis

The compound plays a role in microwave-assisted synthesis techniques, facilitating the creation of new thiazolopyrimidine, thiazolodipyrimidine, and thiazolopyrimidothiazolopyrimidine derivatives. These methods are preferred for their time efficiency and yield improvement, contributing to the development of compounds with potential antioxidant and antimicrobial activities (Youssef & Amin, 2012).

Enzyme Inhibition Studies

This chemical is utilized in the synthesis of novel compounds for enzyme inhibition studies, particularly α-glucosidase and β-glucosidase. Such studies are crucial for understanding the mechanism of action of potential therapeutic agents and for the development of treatments for diseases like diabetes (Babar et al., 2017).

Antimicrobial and Antioxidant Properties

Research involving ethyl 2-(2-(3-(4-methylbenzoyl)thioureido)thiazol-4-yl)acetate contributes to the discovery of compounds with antimicrobial and antioxidant properties. These findings are integral to the development of new drugs and treatments for various infections and diseases caused by oxidative stress (Bhoi, Borad, Pithawala, & Patel, 2016).

Molecular Docking and Biological Activity

The compound is also significant in molecular docking studies to predict the interaction and affinity between molecules, which is essential in drug design and discovery. Such studies often lead to the identification of compounds with notable biological activities, paving the way for the development of novel therapeutic agents (Daud, Wahid, & Khairul, 2019).

Future Directions

Thiazole derivatives like EBTTA have diverse biological activities, which makes them promising candidates for the development of new drugs . Future research could focus on exploring these activities and developing safer and more effective therapeutic agents.

properties

IUPAC Name

ethyl 2-[2-[(4-methylbenzoyl)carbamothioylamino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S2/c1-3-22-13(20)8-12-9-24-16(17-12)19-15(23)18-14(21)11-6-4-10(2)5-7-11/h4-7,9H,3,8H2,1-2H3,(H2,17,18,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJNMUGOMVPSBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=S)NC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-(3-(4-methylbenzoyl)thioureido)thiazol-4-yl)acetate

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